molecular formula C24H33NO2 B1385682 N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine CAS No. 1040693-67-1

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine

Cat. No. B1385682
CAS RN: 1040693-67-1
M. Wt: 367.5 g/mol
InChI Key: NWNIIMIVUUMDLJ-UHFFFAOYSA-N
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Description

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine, also known as NCEP, is a synthetic compound that has been used in numerous scientific and medical research studies. NCEP has been studied for its potential applications in treating various neurological disorders, as well as its ability to act as a neuroprotective agent.

Mechanism of Action

The exact mechanism of action of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine is not known. However, it is believed to act as a neuroprotective agent by inhibiting the activity of certain enzymes that are involved in the degradation of neurotransmitters. It is also believed to act as an agonist of the sigma-1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine has been found to have numerous biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which can lead to improved cognitive function and mood. It has also been found to reduce the levels of certain inflammatory cytokines, which can lead to reduced inflammation and improved overall health.

Advantages and Limitations for Lab Experiments

The use of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine in laboratory experiments has numerous advantages. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has been found to be relatively safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it can only be used in experiments involving animals, as it has not been approved for use in humans. Additionally, its mechanism of action is not fully understood, which can limit the accuracy of results.

Future Directions

The potential applications of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine are numerous, and there are many future directions that can be taken in terms of research and development. One potential future direction is to further study its mechanism of action and its potential to treat various neurological disorders. Additionally, further studies can be conducted to determine its potential to improve cognitive function, as well as its potential to reduce inflammation. Additionally, further studies can be conducted to determine its potential to treat depression and anxiety. Finally, further studies can be conducted to determine its potential to be used in humans, as well as its potential toxicity.

Scientific Research Applications

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine has been studied for its potential applications in treating various neurological disorders. It has been found to have neuroprotective effects, which is beneficial in treating disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine has also been studied for its potential to treat depression and anxiety, as well as its ability to improve cognitive function.

properties

IUPAC Name

4-(2-cyclohexylethoxy)-N-[(3-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2/c1-2-16-26-24-10-6-9-21(18-24)19-25-22-11-13-23(14-12-22)27-17-15-20-7-4-3-5-8-20/h6,9-14,18,20,25H,2-5,7-8,15-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNIIMIVUUMDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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